N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)Benzenesulfonamide
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Overview
Description
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a benzene ring attached to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of N-methylbenzenesulfonamide with 2-methyl-4-oxo-2-phenylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DMSO as an oxidant and solvent, often with microwave assistance.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) as a reducing agent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-sulfonyl-2-aryloxoacetamides.
Reduction: Formation of reduced benzenesulfonamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide
- This compound derivatives : Compounds with slight modifications in the structure, such as different substituents on the benzene ring .
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(13-14-20,16-9-5-3-6-10-16)15-19(2)23(21,22)17-11-7-4-8-12-17/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYCLVWSUDYQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(CN(C)S(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573164 |
Source
|
Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209350-34-5 |
Source
|
Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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